molecular formula C20H14FN3O B11449507 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11449507
M. Wt: 331.3 g/mol
InChI Key: GQNFXWCQPRGZAI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can also optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized to enhance their biological activity .

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines, such as:

Uniqueness

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the presence of the 4-fluorophenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H14FN3O/c21-16-11-9-14(10-12-16)18-19(24-13-5-4-8-17(24)22-18)23-20(25)15-6-2-1-3-7-15/h1-13H,(H,23,25)

InChI Key

GQNFXWCQPRGZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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